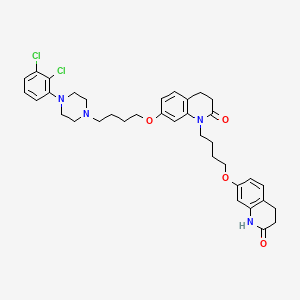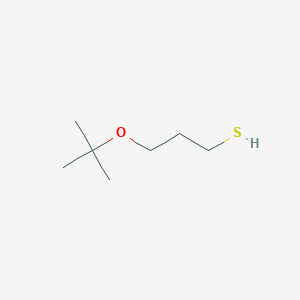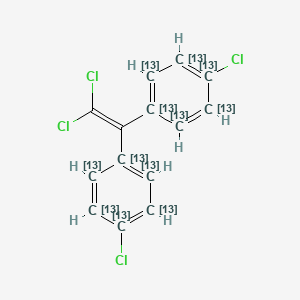
p,p'-DDE-13C12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p,p’-DDE-13C12: is a stable isotope-labeled compound of p,p’-Dichlorodiphenyldichloroethylene (p,p’-DDE). It is a breakdown product of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to the widespread historical use of DDT, p,p’-DDE is commonly found in environmental and animal tissue samples . The compound is often used in environmental analysis and research due to its persistence and potential health impacts.
准备方法
Industrial Production Methods: Industrial production of p,p’-DDE-13C12 is typically carried out by specialized chemical manufacturers who have the capability to handle isotopic labeling. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes at specific positions within the molecule.
化学反应分析
Types of Reactions: p,p’-DDE-13C12, like its unlabeled counterpart, can undergo various chemical reactions, including:
Oxidation: p,p’-DDE can be oxidized to form more polar metabolites.
Reduction: Reduction reactions can convert p,p’-DDE to less chlorinated compounds.
Substitution: Halogen substitution reactions can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, less chlorinated derivatives, and substituted compounds depending on the specific reaction conditions.
科学研究应用
Chemistry: p,p’-DDE-13C12 is used as a reference standard in environmental chemistry to study the fate and transport of organochlorine pesticides in the environment. It helps in tracing the degradation pathways and understanding the persistence of these compounds.
Biology: In biological research, p,p’-DDE-13C12 is used to study the bioaccumulation and biomagnification of organochlorine pesticides in food chains. It helps in assessing the exposure levels and potential health risks to wildlife and humans.
Medicine: Research in medicine utilizes p,p’-DDE-13C12 to investigate the potential endocrine-disrupting effects of organochlorine pesticides. It aids in understanding the mechanisms by which these compounds interfere with hormonal systems.
Industry: In industrial applications, p,p’-DDE-13C12 is used in the development of analytical methods for detecting and quantifying organochlorine pesticides in various matrices, including soil, water, and biological tissues.
作用机制
p,p’-DDE-13C12 exerts its effects primarily through its interaction with the endocrine system. It mimics or blocks the transcriptional activation elicited by naturally circulating steroid hormones by binding to steroid hormone receptors . This interaction can disrupt normal hormonal signaling pathways, leading to various adverse effects. The compound can also affect the metabolism of steroid hormones and other xenobiotic chemicals by modulating the activity of nuclear hormone receptors.
相似化合物的比较
p,p’-Dichlorodiphenyldichloroethylene (p,p’-DDE): The unlabeled counterpart of p,p’-DDE-13C12.
p,p’-Dichlorodiphenyltrichloroethane (DDT): The parent compound from which p,p’-DDE is derived.
2,2’,4,4’,5,5’-Hexachlorobiphenyl (CB-153): Another persistent organic pollutant with similar environmental and health impacts.
Uniqueness: The uniqueness of p,p’-DDE-13C12 lies in its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This makes it a valuable tool in environmental and biological research, providing insights into the behavior and effects of organochlorine pesticides.
属性
分子式 |
C14H8Cl4 |
|---|---|
分子量 |
329.9 g/mol |
IUPAC 名称 |
1-chloro-4-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI 键 |
UCNVFOCBFJOQAL-WCGVKTIYSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=C(Cl)Cl)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one](/img/structure/B13435292.png)
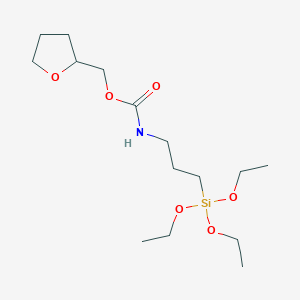

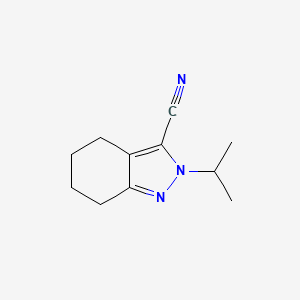
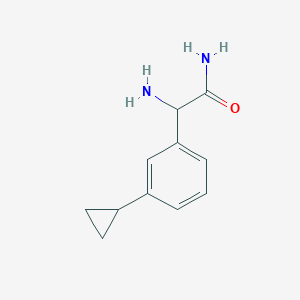

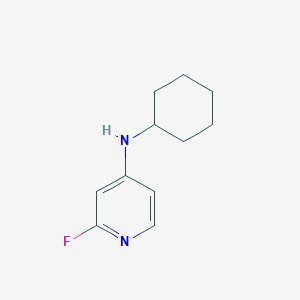

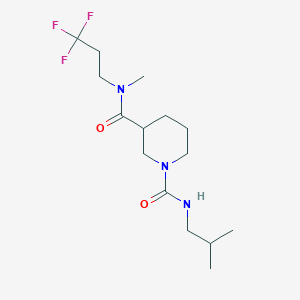

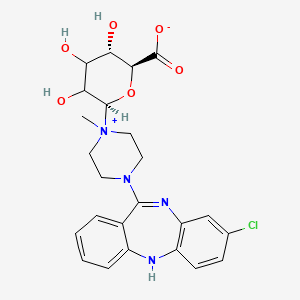
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
